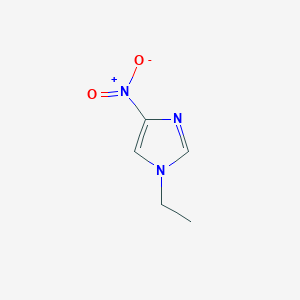
1-Butyl-2-methylpyridinium iodide
Descripción general
Descripción
1-Butyl-2-methylpyridinium iodide is a chemical compound with the molecular formula C10H16IN. It has an average mass of 277.145 Da and a monoisotopic mass of 277.032745 Da .
Synthesis Analysis
The preparation of 1-butyl-2-methylpipyridinium iodide, a novel ionic liquid, has been reported through a simple procedure . This newly prepared ionic liquid has been characterized by various techniques such as FT-IR, FESEM, EDX, TGA/DTG, 1H NMR, 13C NMR, and GC-mass .Molecular Structure Analysis
The molecular structure of 1-Butyl-2-methylpyridinium iodide consists of a pyridinium ring with a butyl group attached at the 1-position and a methyl group at the 2-position .Chemical Reactions Analysis
This compound has been used in the synthesis of 6-hydroxy-6-(1H-indol-3-yl)indolo[2,1-b]quinazolin-12(6H)-ones via a domino three-component reaction of isatin derivatives, isatoic anhydride, and indoles under solvent-free conditions at 100 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Butyl-2-methylpyridinium iodide are not fully detailed in the available resources .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
1-Butyl-2-methylpyridinium iodide serves as a versatile catalyst in organic synthesis. Researchers have explored its utility in various reactions, including:
- Cycloaddition Reactions : BMPI promotes the cycloaddition of epoxides with carbon dioxide, leading to the synthesis of allyl glycidyl carbonates .
- Halogenation Reactions : It acts as a halogen source, facilitating the preparation of bismuth oxyhalide semiconductors for photocatalysis applications .
Electrochemical Energy Storage
In recent studies, BMPI has been investigated as an electrolyte for graphene-based electric double-layer capacitors (EDLCs). Diluting highly viscous BMPI with organic solvents (such as acetonitrile or propylene carbonate) enhances its performance in energy storage devices .
Host-Guest Chemistry
BMPI participates in host-guest inclusion complexes. Notably:
- It forms complexes with α- and β-cyclodextrins in aqueous media, which have applications in drug delivery and separation processes .
Photocatalysis
BMPI contributes to the development of photocatalytic materials. Its use as a halogen source in bismuth oxyhalide semiconductors enhances their photocatalytic activity .
Safety and Hazards
According to the safety data sheet, risks cannot be excluded if the product is handled inappropriately. It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor. In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .
Mecanismo De Acción
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to a variety of changes, including alterations in cellular processes, enzymatic activity, or gene expression .
Biochemical Pathways
It’s known that the compound can be used to prepare host-guest inclusion complexes of α- and β-cyclodextrins in an aqueous medium .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It’s known that the compound can be used as a halogen source in the preparation of bismuth oxyhalide semiconductors for photocatalysis applications .
Propiedades
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZPHDBEGOJTRL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049214 | |
| Record name | 1-Butyl-2-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-methylpyridinium iodide | |
CAS RN |
13311-31-4 | |
| Record name | N-Butyl-2-methylpyridinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-2-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BUTYL-2-METHYLPYRIDINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZE5ELR984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B3046882.png)

![N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B3046884.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3046889.png)





![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)

